methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a furan ring, a pyrazolo[3,4-d]pyridazine ring, and a phenyl ring, all of which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyridazine ring and the furan ring could contribute to the compound’s three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Pyrazole Derivatives
Pyrazoles, including structures related to the queried compound, have been studied for their diverse pharmacological properties. For example, pyrazole derivatives have been synthesized and evaluated for their antioxidant, anti-inflammatory, and anti-cancer activities. The synthesis of novel pyrazole derivatives has shown potential in medicinal chemistry, particularly as COX-2 inhibitors for anti-inflammatory properties and in targeting breast cancer through inhibiting key enzymes like Phosphoinositide-3-Kinase ((Thangarasu et al., 2019)).
Furan Derivatives
Furan derivatives are prominent in research for their utility in organic synthesis and potential therapeutic applications. Studies have demonstrated the synthesis of furan-based compounds for exploring their analgesic activities and reactions under different conditions to produce medically relevant compounds ((Igidov et al., 2022)). The structural versatility of furans allows for the creation of compounds with targeted biological activities.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-[[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-12(2)18-16-10-23-26(14-6-4-13(22)5-7-14)19(16)20(25-24-18)30-11-15-8-9-17(29-15)21(27)28-3/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKACMELHUBQYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC4=CC=C(O4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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